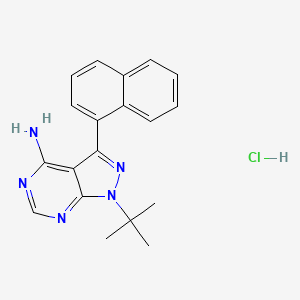

1-Naphthyl PP1 hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Naphthyl-PP1-Hydrochlorid ist ein selektiver Inhibitor der Src-Kinase-Familie und der Proteinkinase D. Es ist bekannt für seine Fähigkeit, v-Src, c-Fyn, c-Abl, CDK2 und CAMK II mit unterschiedlichen IC50-Werten zu hemmen . Diese Verbindung wird aufgrund ihrer Spezifität und Wirksamkeit bei der gezielten Ansteuerung dieser Kinasen in der wissenschaftlichen Forschung häufig eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Naphthyl-PP1-Hydrochlorid beinhaltet die Reaktion von 1-tert-Butyl-3-(Naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amin mit Salzsäure. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Methanol durchgeführt . Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um eine hochreine Verbindung zu erhalten.

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von 1-Naphthyl-PP1-Hydrochlorid ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und Reinigungssystemen, um Konsistenz und hohe Ausbeute zu gewährleisten. Die Verbindung wird dann unter kontrollierten Bedingungen verpackt, um ihre Stabilität und Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Naphthyl-PP1-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Naphthylderivate ergeben, während die Reduktion Amin-Derivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

1-Naphthyl-PP1-Hydrochlorid wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere in den Bereichen:

Chemie: Es wird verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.

Biologie: Die Verbindung wird in Zellstudien eingesetzt, um die Rolle von Kinasen bei Zellproliferation und -differenzierung zu verstehen.

Medizin: Es wird in präklinischen Studien verwendet, um potenzielle therapeutische Anwendungen bei Krebs und anderen Krankheiten zu untersuchen.

Wirkmechanismus

1-Naphthyl-PP1-Hydrochlorid entfaltet seine Wirkung durch selektive Hemmung von Src-Kinasen und Proteinkinase D. Es bindet an das aktive Zentrum dieser Kinasen und verhindert ihre Phosphorylierung und anschließende Aktivierung. Diese Hemmung stört verschiedene Signalwege, die an Zellproliferation, -überleben und -differenzierung beteiligt sind .

Wirkmechanismus

1-Naphthyl PP1 hydrochloride exerts its effects by selectively inhibiting src family kinases and protein kinase D. It binds to the active site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts various signaling pathways involved in cell proliferation, survival, and differentiation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Naphthyl PP1: Ähnlich in der Struktur, aber ohne die Hydrochlorid-Komponente.

PP1: Ein allgemeiner Kinaseinhibitor mit einem breiteren Spektrum an Zielstrukturen.

Eindeutigkeit

1-Naphthyl-PP1-Hydrochlorid ist aufgrund seiner hohen Spezifität für Src-Kinasen und Proteinkinase D einzigartig. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung, um diese Kinasen zu untersuchen, ohne andere Signalwege zu beeinflussen .

Biologische Aktivität

1-Naphthyl PP1 hydrochloride (1-NA-PP1) is a selective inhibitor of the Src family kinases, which are crucial in various cellular processes such as growth, differentiation, and survival. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate signaling pathways involved in cancer progression.

| Property | Value |

|---|---|

| CAS Number | 221243-82-9 |

| Molecular Formula | C₁₉H₁₉N₅ |

| Molecular Weight | 317.388 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 219-222 °C |

| Boiling Point | 527.8 ± 45.0 °C |

| Flash Point | 273.0 ± 28.7 °C |

Biological Activity

1-Naphthyl PP1 has been characterized primarily as an inhibitor of Src family kinases, including v-Src and c-Fyn, with IC50 values indicating its potency:

- v-Src : IC50 = 1.0 µM

- c-Fyn : IC50 = 0.6 µM

- c-Abl : IC50 = 18 µM

- CDK2 : IC50 = 22 µM

These values suggest that 1-NA-PP1 is particularly effective against v-Src and c-Fyn, making it a valuable tool for studying these kinases' roles in cancer biology .

The compound's mechanism involves the inhibition of kinase activity, leading to significant biological effects:

- Cell Proliferation : In prostate cancer cells, 1-Naphthyl PP1 induces G2/M cell cycle arrest, effectively blocking proliferation.

- Tumor Invasion : The compound also inhibits tumor cell invasion, a critical aspect of cancer metastasis .

Case Study: Prostate Cancer

A study demonstrated that overexpression of Protein Kinase D (PKD) isoforms PKD1 or PKD3 can reverse the growth arrest induced by 1-Naphthyl PP1. This suggests that the anti-proliferative effects are mediated through the inhibition of PKD signaling pathways. Notably, a gatekeeper mutation in PKD1 significantly increased sensitivity to the inhibitor, indicating potential for targeted therapies using engineered kinases .

Research Findings

Recent studies highlight the diverse applications and implications of 1-Naphthyl PP1:

- Inhibition of Cancer Cell Growth : Research indicates that this compound effectively reduces growth in various cancer cell lines by targeting specific kinases involved in growth signaling pathways .

- Potential Combination Therapies : The ability to enhance sensitivity through mutations suggests that combining 1-Naphthyl PP1 with other agents could yield synergistic effects in cancer treatment strategies .

Eigenschaften

IUPAC Name |

1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5.ClH/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14;/h4-11H,1-3H3,(H2,20,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLRSYUALPIALU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.